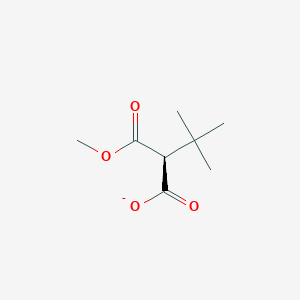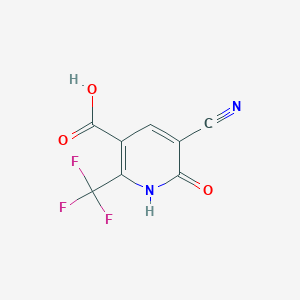
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid typically involves the use of Meldrum’s acid as a key starting material. Meldrum’s acid is known for its versatility in forming pyridine and pyrimidine derivatives . The synthetic route generally includes the following steps:
Condensation Reaction: Meldrum’s acid undergoes a condensation reaction with appropriate aldehydes or ketones to form intermediate compounds.
Cyclization: The intermediate compounds are then cyclized to form the pyridine ring.
Substitution: The trifluoromethyl group and cyano group are introduced through substitution reactions using suitable reagents.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Analyse Chemischer Reaktionen
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, leading to various biological effects. The cyano group can form hydrogen bonds with target molecules, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:
Meldrum’s Acid: A versatile reagent used in the synthesis of various heterocycles.
2,4,6-Trimethoxypyrimidine: Another pyrimidine derivative with similar synthetic applications.
Milrinone: A compound with a similar pyridine structure used in the treatment of heart failure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144456-87-1 |
|---|---|
Molekularformel |
C8H3F3N2O3 |
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)5-4(7(15)16)1-3(2-12)6(14)13-5/h1H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XTTXOESMIJRABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
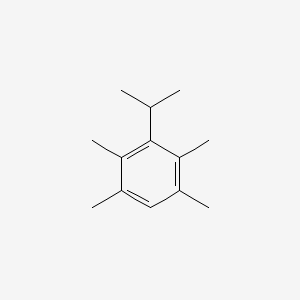
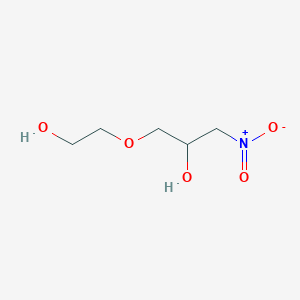
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
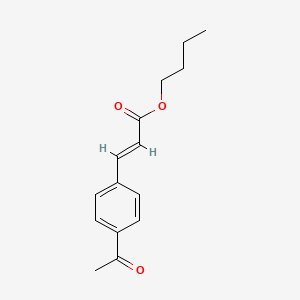
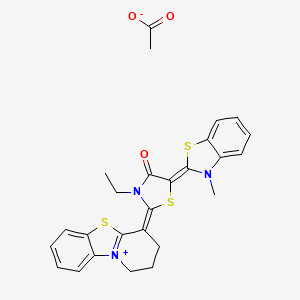
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
